3-Methylisothiazole
Overview
Description
3-Methylisothiazole is an organic compound with the molecular formula C4H5NS. It is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its distinctive structure and is used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
3-Methylisothiazole is a compound that has been studied for its photochemical isomerization reactions
Mode of Action
It has been studied theoretically for its photochemical isomerization reactions . The study used three mechanisms: the internal cyclization–isomerization route, the ring contraction–ring expansion route, and the direct route, to determine the actual photochemical reaction mechanism . The preferred reaction route was found to be: reactant → Franck–Condon region → conical intersection → photoproduct .
Biochemical Pathways
The compound has been studied for its photochemical isomerization reactions , but the downstream effects of these reactions on biochemical pathways are not clear
Result of Action
It has been studied for its photochemical isomerization reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylisothiazole can be synthesized through several methods. One common method involves the reaction of methyl ethynyl ketone with hydroxylamine-O-sulfonic acid in water at 0°C, followed by the addition of sodium bicarbonate and sodium hydrogen sulfide dihydrate. The reaction mixture is then warmed to room temperature and stirred for 16 hours .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Methylisothiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, aldehydes, and ketones are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can produce various substituted isothiazoles .
Scientific Research Applications
3-Methylisothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used as a biocide in industrial water treatment and as a preservative in various products
Comparison with Similar Compounds
- 2-Methylisothiazole
- 4-Methylisothiazole
- 5-Methylisothiazole
Comparison: 3-Methylisothiazole is unique due to its specific substitution pattern on the isothiazole ring. This substitution affects its chemical reactivity and biological activity. Compared to its isomers, this compound has distinct antimicrobial properties and is more commonly used in industrial applications .
Properties
IUPAC Name |
3-methyl-1,2-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c1-4-2-3-6-5-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTIUKDGJBXFLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219360 | |
Record name | 3-Methyl-isothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693-92-5 | |
Record name | Isothiazole, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-isothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylisothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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